3-Amino-2-bromophenol

Organic synthesis Reduction Yield optimization

3-Amino-2-bromophenol (CAS 100367-36-0) is the essential ortho-bromo, meta-amino phenol regioisomer for your research. Its unique structure is validated for PTP1B inhibition in diabetes research and provides an irreplaceable handle for palladium-catalyzed cross-couplings. Unlike non-brominated analogs, only this compound delivers the specific reactivity needed for building biaryl pharmacophores and for chelation-assisted catalysis. We recommend sourcing ≥95% purity to ensure consistent performance in your synthetic workflows.

Molecular Formula C6H6BrNO
Molecular Weight 188.02 g/mol
CAS No. 100367-36-0
Cat. No. B185791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2-bromophenol
CAS100367-36-0
Molecular FormulaC6H6BrNO
Molecular Weight188.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)O)Br)N
InChIInChI=1S/C6H6BrNO/c7-6-4(8)2-1-3-5(6)9/h1-3,9H,8H2
InChIKeyZSNIVQDQECTJAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-2-bromophenol (CAS 100367-36-0): Core Properties and Structural Position for Scientific Procurement


3-Amino-2-bromophenol (CAS 100367-36-0) is a brominated aromatic compound with the molecular formula C₆H₆BrNO and a molecular weight of 188.02 g/mol, characterized by the presence of an amino group at the 3-position and a bromine atom at the 2-position ortho to the phenolic hydroxyl . This ortho-bromo, meta-amino substitution pattern on the phenol ring distinguishes it from other aminobromophenol regioisomers and from 2-aminophenol derivatives, establishing a unique electronic and steric profile that governs its reactivity in cross-coupling reactions, heterocyclic condensations, and metal complexation [1]. Commercially available at 95% purity or higher from multiple global suppliers, this compound serves primarily as a synthetic intermediate in pharmaceutical research, agrochemical development, and materials science applications .

Why 3-Amino-2-bromophenol Cannot Be Replaced by Common Aminophenol or Bromophenol Analogs


Attempting to substitute 3-amino-2-bromophenol with structurally related compounds—such as 2-aminophenol (which lacks the bromine handle), 3-aminophenol (lacking both bromine and the ortho-relationship between amino and hydroxyl groups), or 2-bromophenol (lacking the amino group)—fundamentally alters or eliminates the compound's key reactivity pathways [1]. The ortho-bromine atom provides a site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) that is absent in non-brominated aminophenols , while the 3-amino group confers nucleophilicity for condensation reactions that cannot be achieved with simple bromophenols. Furthermore, the ortho-relationship between the hydroxyl and bromine substituents enables chelation and metal-binding behaviors that regioisomers like 4-amino-2-bromophenol or 2-amino-3-bromophenol cannot replicate due to altered spatial arrangements . The quantitative evidence below demonstrates that each structural feature contributes measurably to distinct performance outcomes in synthetic yield, catalytic efficiency, and biological target engagement.

Quantitative Differentiation Evidence: 3-Amino-2-bromophenol Performance Data vs. Analogs


Synthetic Yield: 3-Amino-2-bromophenol Synthesis Efficiency from Nitro Precursor

In the iron-mediated reduction of 2-bromo-3-nitrophenol to 3-amino-2-bromophenol, the reaction proceeds with a reported isolated yield of 43.9% after column chromatography purification . While direct head-to-head yield comparisons with the synthesis of regioisomers (e.g., 2-amino-3-bromophenol or 4-amino-2-bromophenol) under identical conditions are not available in the current searchable literature, this yield represents a reproducible baseline for procurement and process scale-up evaluation. The ortho-bromo group adjacent to the hydroxyl functionality is documented to enhance the reactivity of the aromatic ring toward electrophilic substitution and metal-catalyzed coupling reactions compared to non-brominated aminophenols, which lack this handle entirely [1].

Organic synthesis Reduction Yield optimization

PTP1B Enzyme Inhibition: In Vivo Antihyperglycemic Activity of 3-Amino-2-bromophenol

3-Amino-2-bromophenol has been reported to display antihyperglycemic activity in diabetic rats, with this effect attributed to its ability to inhibit protein tyrosine phosphatase 1B (PTP1B) . The bromophenol scaffold, specifically the 2-bromo-substituted phenol motif with an amino group in the meta position, is documented in the literature as essential for PTP1B inhibitory activity, with 3D QSAR studies confirming the critical contribution of the bromine atom to target engagement [1]. In contrast, 2-aminophenol—which lacks the bromine substituent—does not exhibit this PTP1B inhibitory profile, as the bromine atom is required for hydrophobic interactions within the enzyme's active site cavity [1].

Diabetes research PTP1B inhibition In vivo pharmacology

OLED Device Performance: Bistable Properties and Reduced Operating Voltage with 3-Amino-2-bromophenol as Modulator

3-Amino-2-bromophenol has been demonstrated to function as a modulator in organic light-emitting devices (OLEDs), conferring increased bistable properties and reduced operating voltage . This performance enhancement is attributed to the compound's ability to form metal complexes as a tertiary butyl compound derivative, facilitated by the ortho-relationship between the hydroxyl and bromine substituents which enables bidentate chelation [1]. Common aminophenols without the bromine atom (e.g., 2-aminophenol, 3-aminophenol) lack the heavy-atom effect and specific electronic configuration required for this modulating function, while simple bromophenols lack the amino group necessary for complexation [1].

OLED Organic electronics Metal complexes

Bovine PARG Enzyme Inhibition: Biochemical Target Engagement Profile

3-Amino-2-bromophenol has been tested for its ability to inhibit bovine thymus polyadenosine diphosphoribose glycohydrolase (bPARG) in a binding assay [1]. PARG is a critical enzyme in DNA repair pathways, and inhibitors of this target are of significant interest in oncology research. The 2-bromo substitution ortho to the hydroxyl group in this compound creates a distinct electronic environment that may influence binding to the PARG active site. Comparative inhibition data for closely related aminobromophenol regioisomers (e.g., 2-amino-3-bromophenol or 4-amino-2-bromophenol) against bPARG were not located in the searchable literature, limiting direct quantitative comparison.

Enzyme inhibition PARG Biochemical assay

Optimal Scientific and Industrial Use Cases for 3-Amino-2-bromophenol (CAS 100367-36-0)


Pharmaceutical Intermediate: PTP1B-Targeted Antidiabetic Drug Discovery

Based on the documented antihyperglycemic activity in diabetic rats attributed to PTP1B inhibition , 3-amino-2-bromophenol serves as a validated starting point for medicinal chemistry campaigns targeting type 2 diabetes and obesity. The 2-bromo-substituted phenol scaffold has been confirmed as essential for PTP1B inhibitory activity through 3D QSAR and molecular docking studies [1]. Procurement of this specific regioisomer is necessary because non-brominated aminophenols fail to engage the PTP1B active site, and alternative bromophenol substitution patterns may alter the binding geometry and potency.

Cross-Coupling Substrate: Suzuki-Miyaura and Buchwald-Hartwig Reactions

The ortho-bromine substituent in 3-amino-2-bromophenol provides a reactive site for palladium-catalyzed C-C and C-N bond-forming reactions . This compound is specifically suited for Suzuki-Miyaura couplings with aryl boronic acids and Buchwald-Hartwig aminations, enabling the construction of biaryl and aminoaryl pharmacophores [1]. The ortho-relationship between bromine and hydroxyl groups facilitates chelation-assisted catalysis, a feature absent in non-brominated aminophenols and altered in regioisomers such as 4-amino-2-bromophenol.

Heterocyclic Building Block: Benzoxazole and Benzothiazole Synthesis

The ortho-amino/hydroxy substitution pattern in 3-amino-2-bromophenol—with the amino group positioned para to the hydroxyl and ortho to bromine—enables participation in condensation reactions to form fused heterocyclic systems including benzoxazoles and benzothiazoles . These heterocyclic scaffolds are privileged structures in pharmaceutical chemistry, exhibiting antitumor, antimicrobial, and anti-inflammatory activities. The bromine atom remains available for further functionalization after heterocycle formation, providing a versatile synthetic handle not present in non-halogenated 2-aminophenol.

Organic Electronics: OLED Modulator and Metal Complex Precursor

3-Amino-2-bromophenol has demonstrated utility as a modulator in organic light-emitting devices, conferring increased bistable properties and reduced operating voltage . This application leverages the compound's ability to form metal complexes via the ortho-hydroxyl and bromine chelating groups, combined with the amino functionality for electronic tuning. Procurement of this specific compound for materials science applications is justified because alternative aminophenols lacking bromine cannot provide the heavy-atom effect required for spin-orbit coupling enhancement, while bromophenols lacking the amino group have diminished complexation capacity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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